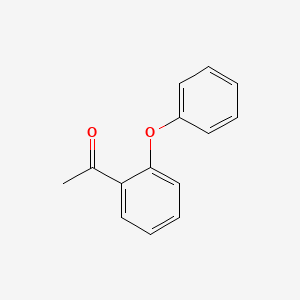1-(2-Phenoxyphenyl)ethanone
CAS No.: 26388-13-6
Cat. No.: VC2452299
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26388-13-6 |
|---|---|
| Molecular Formula | C14H12O2 |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | 1-(2-phenoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C14H12O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10H,1H3 |
| Standard InChI Key | KPBCVVSDGJBODL-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
| Canonical SMILES | CC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Introduction
Chemical Identification and Structural Information
1-(2-Phenoxyphenyl)ethanone, also known as 2-acetylphenyl phenyl ether, belongs to the chemical class of aromatic ketones with an ether linkage. It contains a phenoxy group at the ortho position to an acetyl group on a benzene ring.
Structural Representation
The compound consists of two benzene rings connected by an oxygen atom, with an acetyl group (CH3CO-) attached to one of the benzene rings at the ortho position relative to the ether linkage. This arrangement creates a unique spatial configuration that influences its chemical reactivity and physical properties .
Physical and Chemical Properties
The physical and chemical properties of 1-(2-Phenoxyphenyl)ethanone have been well-documented and provide valuable insights into its behavior in various environments and reactions.
Basic Physical Properties
The compound exhibits distinctive physical characteristics as outlined in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 212.248 g/mol | |
| Physical State | Solid | |
| Density | 1.108 g/cm³ | |
| Melting Point | 132 °C | |
| Boiling Point | 310.029 °C (at 760 mmHg) | |
| Flash Point | 131.672 °C |
Molecular Descriptors
Several molecular descriptors provide insight into the compound's behavior in biological systems and chemical reactions:
| Descriptor | Value | Significance |
|---|---|---|
| Polar Surface Area (PSA) | 26.30000 | Indicates limited water solubility and potential for membrane permeation |
| LogP | 3.68150 | Suggests moderate lipophilicity and potential for bioaccumulation |
These properties influence the compound's solubility profile, with expected good solubility in organic solvents such as acetone, ethanol, and dimethyl sulfoxide, but limited solubility in water due to its predominantly hydrophobic character.
Recommended Precautions
Based on the identified hazards, the following precautions are recommended when handling 1-(2-Phenoxyphenyl)ethanone:
-
Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection
-
Work in a well-ventilated area or fume hood to prevent inhalation of vapors
-
Avoid contact with skin, eyes, and clothing
-
Wash thoroughly after handling
-
Store in a tightly closed container in a cool, dry location
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume